molecular formula C16H16N4O B13886414 N3-(7-methoxy-quinazolin-4-yl)-4-methyl-benzene-1,3-diamine

N3-(7-methoxy-quinazolin-4-yl)-4-methyl-benzene-1,3-diamine

Cat. No.: B13886414
M. Wt: 280.32 g/mol
InChI Key: FESVJLAOGNPVNA-UHFFFAOYSA-N
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Description

N3-(7-methoxy-quinazolin-4-yl)-4-methyl-benzene-1,3-diamine is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(7-methoxy-quinazolin-4-yl)-4-methyl-benzene-1,3-diamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N3-(7-methoxy-quinazolin-4-yl)-4-methyl-benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF or electrophilic substitution using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N3-(7-methoxy-quinazolin-4-yl)-4-methyl-benzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can modulate various biological pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-(7-methoxy-quinazolin-4-yl)-4-methyl-benzene-1,3-diamine involves the inhibition of kinase enzymes. Kinases are enzymes that transfer phosphate groups from ATP to specific substrates, playing a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can disrupt various signaling pathways, leading to the suppression of cell proliferation and other biological effects.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as a kinase inhibitor in cancer therapy.

    Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer.

    Lapatinib: A dual kinase inhibitor targeting both EGFR and HER2.

Uniqueness

N3-(7-methoxy-quinazolin-4-yl)-4-methyl-benzene-1,3-diamine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its methoxy group at the 7-position and the 4-methyl-benzene-1,3-diamine moiety contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

3-N-(7-methoxyquinazolin-4-yl)-4-methylbenzene-1,3-diamine

InChI

InChI=1S/C16H16N4O/c1-10-3-4-11(17)7-14(10)20-16-13-6-5-12(21-2)8-15(13)18-9-19-16/h3-9H,17H2,1-2H3,(H,18,19,20)

InChI Key

FESVJLAOGNPVNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)NC2=NC=NC3=C2C=CC(=C3)OC

Origin of Product

United States

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